4-(4-methoxyphenyl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one
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Overview
Description
4-(4-methoxyphenyl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a methoxyphenyl group and an oxobutan-2-yl group attached to the chromen-2-one core
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by the esterification of the resulting intermediate with 3-oxobutan-2-yl chloride. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-methoxyphenyl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
4-(4-methoxyphenyl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-(4-methoxyphenyl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one can be compared with other similar compounds such as:
(2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: This compound also contains a methoxyphenyl group but differs in its core structure and functional groups.
4-Methoxyphenyl isothiocyanate: Another compound with a methoxyphenyl group, but with different reactivity and applications.
4’-(4-Methoxyphenyl)-2,2’6’,2″-terpyridine: A compound used as an intermediate in organic synthesis with a different core structure.
Properties
Molecular Formula |
C20H18O5 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-7-(3-oxobutan-2-yloxy)chromen-2-one |
InChI |
InChI=1S/C20H18O5/c1-12(21)13(2)24-16-8-9-17-18(11-20(22)25-19(17)10-16)14-4-6-15(23-3)7-5-14/h4-11,13H,1-3H3 |
InChI Key |
ANBKBUVCILDADW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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